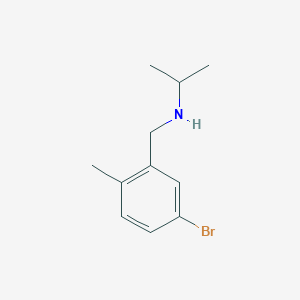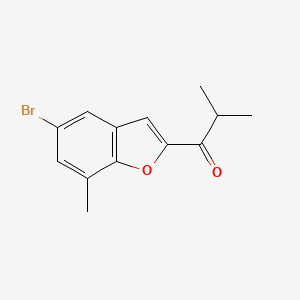
2-(3-Bromobenzenesulfonyl)ethan-1-ol
Descripción general
Descripción
2-(3-Bromobenzenesulfonyl)ethan-1-ol is a chemical compound with the molecular formula C8H9BrO3S . It has a molecular weight of 265.13 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves a reaction with 3-chloro-benzenecarboperoxoic acid in dichloromethane at 20℃ for 5 hours . The reaction mixture is stirred at room temperature, and the solid formed is filtered and washed with cold dichloromethane . The filtrate is then washed with a 10% aqueous solution of sodium hydroxide, water, and brine . The organic layer is dried and the solvent is removed under reduced pressure . The product is purified by flash chromatography to yield the title compound .Mecanismo De Acción
The mechanism of action of 2-(3-Bromobenzenesulfonyl)ethan-1-ol is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can affect the reactivity of the molecule it is bound to. It is also believed to be involved in the formation of hydrogen bonds, which can affect the solubility and stability of a compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, due to its electron-withdrawing properties, it is believed to have a potential to affect the activity of enzymes and other proteins. It is also believed to have an influence on the activity of certain hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Bromobenzenesulfonyl)ethan-1-ol has several advantages for use in lab experiments. It is a relatively stable compound, and its solubility in organic solvents makes it easy to handle and store. It is also relatively inexpensive, making it an attractive choice for researchers on a budget. However, it is important to note that the compound is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 2-(3-Bromobenzenesulfonyl)ethan-1-ol are vast, and there are many future directions for research. These include further investigation into its mechanism of action, its potential biochemical and physiological effects, and its potential uses in organic synthesis and coordination chemistry. Other potential applications include its use as a starting material in the synthesis of other compounds, its use as a catalyst in the synthesis of polymers, and its potential use in the development of new drugs and therapeutics.
Aplicaciones Científicas De Investigación
2-(3-Bromobenzenesulfonyl)ethan-1-ol is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It is also used in the synthesis of heterocyclic compounds and as a starting material in the synthesis of other organic compounds.
Propiedades
IUPAC Name |
2-(3-bromophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-7-2-1-3-8(6-7)13(11,12)5-4-10/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPDJAQSTGOBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine](/img/structure/B1444208.png)





amine](/img/structure/B1444222.png)




